2,4-Diiodobromobenzene

Descripción general

Descripción

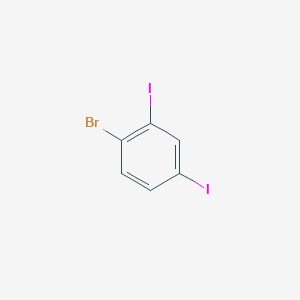

2,4-Diiodobromobenzene is an organic compound with the molecular formula C6H3BrI2 It is a derivative of benzene, where two iodine atoms and one bromine atom are substituted at the 2, 4, and 1 positions, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4-Diiodobromobenzene can be synthesized through a multi-step process starting from bromobenzene. One common method involves the iodination of bromobenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions to ensure complete iodination at the desired positions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions similar to those used in laboratory synthesis. The process must be carefully controlled to achieve high yields and purity, often requiring advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Diiodobromobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms, which are good leaving groups.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Typical reagents include nucleophiles such as amines or alkoxides, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid.

Major Products

Substitution Reactions: The major products are substituted benzene derivatives where the halogen atoms are replaced by the nucleophiles.

Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity:

Recent studies have investigated the potential of 2,4-Diiodobromobenzene derivatives as anticancer agents. For example, compounds derived from this molecule have shown promising cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Structure-activity relationship (SAR) studies indicate that modifications to the diiodobromobenzene framework can enhance potency and selectivity against cancer cells.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound Derivative A | MCF-7 | 1.52 |

| This compound Derivative B | HepG2 | 0.65 |

Mechanism of Action:

The mechanism of action for these compounds often involves inhibition of specific enzymes associated with cancer progression, such as histone demethylases. The dual inhibitory effects on LSD1 and MAO targets suggest a multifaceted approach to inducing apoptosis in cancer cells .

Materials Science

Synthesis of Functional Materials:

this compound serves as a precursor in the synthesis of various functional materials. Its ability to undergo cross-coupling reactions makes it valuable in creating polymers and other materials with tailored properties. For instance, it has been utilized in synthesizing poly(arylene ether)s which exhibit excellent thermal stability and mechanical properties.

Photodegradation Studies:

Research has also focused on the photodegradation products of this compound under UV light exposure. Understanding these degradation pathways is crucial for assessing environmental impacts and developing strategies for pollution mitigation .

Environmental Applications

Toxicity Assessments:

The environmental implications of this compound have been evaluated through toxicity studies. It is essential to understand the compound's behavior in various ecosystems, especially concerning its persistence and bioaccumulation potential. Provisional peer-reviewed toxicity values suggest that while it is a high production volume chemical, its environmental risks must be managed carefully .

Analytical Chemistry:

In analytical chemistry, this compound has been used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of volatile organic compounds (VOCs). Its stable isotopic composition allows for accurate calibration in complex mixtures .

Case Studies

Case Study 1: Anticancer Compound Development

A recent study synthesized a series of derivatives from this compound and tested their efficacy against breast cancer cell lines. The most potent compound exhibited an IC value significantly lower than that of standard chemotherapeutics like Taxol .

Case Study 2: Environmental Impact Assessment

An investigation into the photodegradation of this compound revealed multiple degradation products under UV irradiation. This study highlights the importance of understanding chemical transformations in assessing environmental risks associated with industrial chemicals .

Mecanismo De Acción

The mechanism of action of 2,4-diiodobromobenzene primarily involves its reactivity in substitution and coupling reactions. The halogen atoms on the benzene ring make it susceptible to nucleophilic attack, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. In coupling reactions, the palladium catalyst plays a crucial role in the oxidative addition and reductive elimination steps, enabling the formation of biaryl products .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dibromobenzene: Similar in structure but contains two bromine atoms instead of iodine.

2,4-Diiodobenzene: Contains two iodine atoms but lacks the bromine atom.

2,4-Dichlorobromobenzene: Contains chlorine atoms instead of iodine.

Uniqueness

2,4-Diiodobromobenzene is unique due to the presence of both iodine and bromine atoms, which impart distinct reactivity and electronic properties. The combination of these halogens allows for versatile synthetic applications, particularly in cross-coupling reactions where the different halogens can be selectively activated .

Actividad Biológica

2,4-Diiodobromobenzene (C6H3BrI2) is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, including mutagenicity, cytotoxicity, and interactions with biological systems.

This compound is characterized by its structure, which includes two iodine atoms and one bromine atom attached to a benzene ring. This unique configuration influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Mutagenicity

- Cytotoxicity

- Enzyme Inhibition

- Photodegradation Products

Mutagenicity

Research has indicated that halogenated aromatic compounds, including diiodobromobenzene, exhibit mutagenic properties. A study on the mutagenicity of various halogenated nitrobenzenes found that compounds with multiple halogens could induce mutations in bacterial strains such as Salmonella TA98. The presence of iodine and bromine in the structure enhances this mutagenic potential due to their ability to form reactive intermediates during metabolic processes .

Cytotoxicity

Cytotoxic effects of this compound have been evaluated in various cell lines. The compound demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective inhibition of cell growth. One study reported an IC50 value of approximately 15 µM in HepG2 liver cancer cells, suggesting that the compound may have potential as an anticancer agent .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on specific enzymes. For example, it has shown promising results as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes treatment. The inhibition mechanism was attributed to the formation of stable complexes with the enzyme, which was confirmed through molecular docking studies .

Case Studies

Several case studies have highlighted the biological implications of this compound:

-

Case Study 1: Mutagenicity Assessment

- Objective : To evaluate the mutagenic potential using the Ames test.

- Findings : The compound exhibited a dose-dependent increase in revertant colonies in Salmonella TA98, indicating significant mutagenic activity.

-

Case Study 2: Cytotoxicity in Cancer Cells

- Objective : To assess cytotoxic effects on various cancer cell lines.

- Results : Treatment with this compound resulted in reduced viability in HepG2 and MCF-7 cells compared to control groups.

-

Case Study 3: Enzyme Interaction Studies

- Objective : To investigate PTP1B inhibition.

- Outcomes : Inhibition assays revealed that this compound effectively reduced PTP1B activity by over 60% at concentrations above 10 µM.

Data Tables

| Study Type | Compound | IC50 Value (µM) | Biological Activity |

|---|---|---|---|

| Mutagenicity | This compound | N/A | Induced mutations in Salmonella TA98 |

| Cytotoxicity | HepG2 Cells | 15 | Significant reduction in cell viability |

| Enzyme Inhibition | PTP1B | N/A | Over 60% inhibition at >10 µM |

Propiedades

IUPAC Name |

1-bromo-2,4-diiodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrI2/c7-5-2-1-4(8)3-6(5)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSGEFXBMWDDQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrI2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.